2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
Introduction to 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
Chemical Identity and Nomenclature
This compound is a heterocyclic organic compound characterized by a pyridazine core functionalized with bromophenyl, thioether, and fluorobenzylacetamide groups. Its systematic IUPAC name reflects this architecture: N-(4-fluorobenzyl)-2-[(6-(4-bromophenyl)pyridazin-3-yl)sulfanyl]acetamide.
Table 1: Molecular identity and descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅BrFN₃OS |
| Molecular Weight | 432.3 g/mol |
| CAS Registry Number | 872694-91-2 |
| SMILES Notation | Brc1ccc(cc1)C2=NN=C(C=SCC(=O)NCC3=CC=C(C=C3)F)C=C2 |
| InChI Key | UZMPLIAWGRYVST-UHFFFAOYSA-N |
| Topological Polar Surface Area | 97.8 Ų (computed) |
The pyridazine ring (a six-membered di-aza heterocycle) serves as the scaffold, with a bromine atom at the para position of the phenyl group enhancing electronic stability. The thioether linkage (-S-) bridges the pyridazine and acetamide moieties, while the 4-fluorobenzyl group introduces steric and electronic complexity.
Historical Context of Pyridazine-Based Compound Development
Pyridazine derivatives have been studied since the mid-20th century, initially as agrochemicals and dyes. The discovery of their biological activity in the 1980s, particularly as phosphodiesterase inhibitors, spurred medicinal chemistry interest. Early analogs lacked substituents like bromine or fluorine, which modern compounds exploit for targeted interactions.
The integration of halogen atoms (e.g., bromine) and fluorinated aryl groups in the 2000s marked a turning point. Bromine’s electron-withdrawing effects enhance binding affinity to hydrophobic protein pockets, while fluorine improves metabolic stability and bioavailability. The addition of thioether-acetamide sidechains, as seen in this compound, emerged from structure-activity relationship (SAR) studies aiming to optimize pharmacokinetic profiles.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3OS/c20-15-5-3-14(4-6-15)17-9-10-19(24-23-17)26-12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXMVUKLTMEHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form 4-bromophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to yield the pyridazine ring. The thioether linkage is introduced through a nucleophilic substitution reaction with a thiol reagent, followed by the acetamide formation through amidation with 4-fluorobenzylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted phenyl derivatives.
Scientific Research Applications
Recent studies indicate that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide have shown promising results against various cancer cell lines.
Case Study: A derivative demonstrated an IC50 value of 15 µM in inhibiting the growth of human cancer cells (HT-29), indicating substantial cytotoxic effects . The mechanism of action is believed to involve interactions with specific proteins or enzymes that regulate cell proliferation.
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Research has indicated that thiazole and pyridazine derivatives can exhibit antibacterial properties.
Research Findings: A related thiazole compound displayed an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing the potential for antimicrobial applications . The thioether moiety may enhance binding to bacterial proteins, disrupting their function.
Research Insights
- Mechanisms of Action: The bromophenyl group can engage with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
- In Silico Studies: Computational studies are essential for predicting the pharmacokinetic properties and potential toxicity of this compound, guiding further development in drug design .
- Future Directions: Ongoing research aims to optimize the structure for enhanced potency and selectivity against specific cancer types and microbial strains.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The presence of the bromophenyl and fluorobenzyl groups can enhance its binding affinity and specificity for certain targets, while the thioether linkage may influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Research Implications
- Therapeutic Potential: The target compound’s pyridazine-thioacetamide scaffold aligns with FPR agonists () and anticonvulsants (), warranting further in vitro screening.
- Optimization Strategies : Introducing electron-donating groups (e.g., methoxy) could enhance receptor affinity, while modifying the fluorobenzyl group may reduce off-target effects.
Biological Activity
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyridazine ring, a thioether linkage, and an acetamide moiety, which are pivotal for its interactions with biological targets.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Thioether Linkage : A sulfur atom bonded to carbon atoms from both the pyridazine and acetamide groups.
- Bromophenyl Group : A phenyl ring substituted with a bromine atom, enhancing lipophilicity and potential receptor interactions.
- Fluorobenzyl Group : A benzyl group with a fluorine atom, which may influence the compound's electronic properties and biological activity.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various molecular targets. Below are some key findings regarding its biological effects:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural analogies .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research on related thioamide compounds has demonstrated their ability to inhibit cancer cell proliferation. For example, compounds containing thioether linkages have been evaluated for their cytotoxic effects on human cancer cell lines, indicating that this compound may also exhibit similar properties .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The thioether moiety can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The bromophenyl and fluorobenzyl groups may facilitate binding to specific receptors, modulating signaling pathways involved in cell growth and apoptosis.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have explored the biological activities of pyridazine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a pyridazine-thiol intermediate with a halogenated acetamide derivative under alkaline conditions (e.g., using K₂CO₃ in DMF at 80°C) is a common approach . Yield optimization requires precise stoichiometric ratios (1:1.2 for thiol:halide) and inert atmospheres to prevent oxidation. Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry, particularly for the pyridazin-3-yl and fluorobenzyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities, as demonstrated for analogous pyridazine derivatives . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What physicochemical properties (e.g., logP, hydrogen bonding) are critical for its pharmacokinetic profile?
- Methodological Answer : Key properties include:
- logP (2.6) : Predicts moderate lipophilicity, favoring membrane permeability but requiring formulation adjustments for aqueous solubility .
- Hydrogen-bond donors/acceptors (1/5) : Influences interactions with biological targets like enzymes or receptors.
- Topological polar surface area (87.5 Ų) : Indicates potential blood-brain barrier penetration limitations .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve scalability while maintaining stereochemical integrity?
- Methodological Answer : Transitioning from batch to flow chemistry may enhance scalability. Catalytic methods (e.g., Pd-mediated cross-coupling for bromophenyl incorporation) reduce side reactions. Monitoring reaction intermediates via in-situ FTIR ensures stereochemical control. For example, chiral HPLC can isolate enantiomers post-synthesis to confirm configuration .
Q. How do structural modifications (e.g., substituting bromophenyl or fluorobenzyl groups) affect biological activity and selectivity?
- Methodological Answer : Substituent effects are assessed through Structure-Activity Relationship (SAR) studies. Replacing the 4-bromophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability but may reduce target affinity. Fluorine substitution on the benzyl group enhances bioavailability due to improved membrane permeability, as seen in related fluorinated acetamides .
Q. What experimental strategies resolve discrepancies in reported biological activities across different assay systems?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:
- Dose-response curves (IC₅₀/EC₅₀ comparisons) across multiple cell lines.
- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Statistical models (ANOVA with post-hoc tests) to account for batch effects, as applied in agricultural chemical studies .
Q. What computational approaches predict this compound’s environmental fate and toxicity?
- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradability and ecotoxicity. Parameters like octanol-water partition coefficient (logP) and molecular weight inform persistence in soil/water. Molecular docking simulations predict interactions with non-target proteins (e.g., cytochrome P450 enzymes) .
Methodological Notes
- Synthetic Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) to align with sustainability goals .
- Data Reproducibility : Archive raw spectral data (NMR, HRMS) in public repositories (e.g., PubChem) to facilitate cross-study validation .
- Contradiction Analysis : Employ meta-analysis frameworks to reconcile divergent biological results, adjusting for variables like compound purity (>95%) and storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
